molecular formula C8H4F3N B066735 1-Isocyano-3-(trifluoromethyl)benzene CAS No. 182276-42-2

1-Isocyano-3-(trifluoromethyl)benzene

Cat. No. B066735
M. Wt: 171.12 g/mol
InChI Key: XUDAGRPFMIKMQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Isocyano-3-(trifluoromethyl)benzene often involves reactions that are optimized for safety, environmental friendliness, and efficiency. For instance, the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis demonstrates the exploration of non-phosgene routes to produce isocyanate derivatives, highlighting efforts towards safer and greener synthetic processes (Dong Jianxun et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of derivatives like 1,3,5-tris(trifluoromethyl)benzene have been extensively studied, showing the influence of substituents on the benzene ring's geometry. Gas-phase electron diffraction and quantum chemical calculations have revealed deviations from regular geometric structures due to the electron-withdrawing effects of trifluoromethyl groups (I. N. Kolesnikova et al., 2014).

Chemical Reactions and Properties

The chemical behavior of 1-Isocyano-3-(trifluoromethyl)benzene derivatives can be influenced by the presence of isocyano and trifluoromethyl groups. For example, the synthesis of cyano- and isocyanotris(trifluoromethyl)borates showcases the reactivity of such compounds, presenting a two-step synthesis and isomerization reactions under specific conditions (M. Finze et al., 2005).

Physical Properties Analysis

The physical properties of compounds closely related to 1-Isocyano-3-(trifluoromethyl)benzene, such as their crystalline structure and phase behavior, have been a subject of study. For instance, the examination of concomitant polymorphism in derivatives highlights the impact of molecular conformation on physical properties and polymorph formation (V. S. Kumar et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of related compounds offer insight into 1-Isocyano-3-(trifluoromethyl)benzene's chemical nature. Research into trisubstituted benzene derivatives reveals intricate details about their reactivity, stereochemistry, and potential for forming cross-linked polymers, shedding light on the versatile chemical behavior of these molecules (S. Lindeman et al., 1993).

Scientific Research Applications

  • 1,3-Bis(isocyanatomethyl)benzene Synthesis Optimization : 1,3-Bis(isocyanatomethyl)benzene, a related compound, is known for its high-quality performance and resistance to yellowing and weathering. It finds application in optical polymer composite materials, construction, and the automotive industry. The study explores a non-phosgene green synthesis process for this compound due to restrictions imposed by the use of phosgene in its production (Dong Jianxun et al., 2018).

  • Benzene Valence Isomers with One-Electron Phosphorus-Phosphorus Bonds : This research isolated a tetraphosphabenzene analog of a valence isomer of benzene, highlighting the potential wider role of one-electron bonds in phosphorus chemistry. Such isomers may have implications for the understanding and application of similar structured compounds like 1-Isocyano-3-(trifluoromethyl)benzene (Canac et al., 1998).

  • Trifluoromethylation of Arenes and Heteroarenes : The study on the trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents might be relevant, as it deals with the introduction of a trifluoromethyl group to benzene rings, which is a key feature in 1-Isocyano-3-(trifluoromethyl)benzene (E. Mejía & A. Togni, 2012).

  • Synthesis of Benzene Derivatives for Electron-Density Elucidation : This research focuses on the synthesis of various annelated benzenes, which could be relevant for understanding the properties and potential applications of 1-Isocyano-3-(trifluoromethyl)benzene derivatives (R. Rathore et al., 1998).

  • Photophysical Processes of Fluoro(trifluoromethyl)benzenes : This study investigated the photophysical processes of fluoro(trifluoromethyl)benzenes, which are structurally related to 1-Isocyano-3-(trifluoromethyl)benzene and could provide insights into its behavior under different conditions (K. Al-ani, 1973).

Safety And Hazards

Safety data sheets indicate that 1-Isocyano-3-(trifluoromethyl)benzene may cause skin and eye irritation, and may be toxic if ingested, inhaled, or absorbed through the skin .

properties

IUPAC Name

1-isocyano-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAGRPFMIKMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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